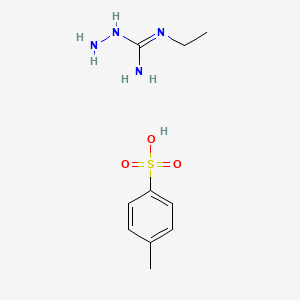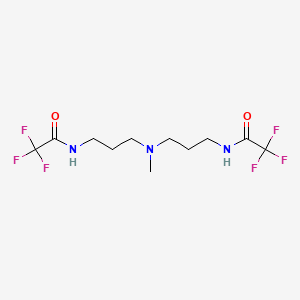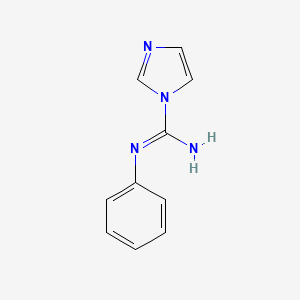
Propyl 4-(methylsulfanyl)-2-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 4-(methylsulfanyl)-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a propyl ester group, a methylsulfanyl group, and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-(methylsulfanyl)-2-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of 4-(methylsulfanyl)benzoic acid to introduce the nitro group, followed by esterification with propanol to form the propyl ester. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and an acid catalyst for esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Propyl 4-(methylsulfanyl)-2-nitrobenzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Sodium hydroxide (basic conditions), sulfuric acid (acidic conditions).
Major Products Formed
Oxidation: Propyl 4-(methylsulfinyl)-2-nitrobenzoate, Propyl 4-(methylsulfonyl)-2-nitrobenzoate.
Reduction: Propyl 4-(methylsulfanyl)-2-aminobenzoate.
Substitution: Various esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propyl 4-(methylsulfanyl)-2-nitrobenzoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Propyl 4-(methylsulfanyl)-2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylsulfanyl group can also undergo metabolic transformations, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(methylsulfanyl)-2-nitrobenzoate
- Ethyl 4-(methylsulfanyl)-2-nitrobenzoate
- Butyl 4-(methylsulfanyl)-2-nitrobenzoate
Uniqueness
Propyl 4-(methylsulfanyl)-2-nitrobenzoate is unique due to its specific ester group, which influences its physical and chemical properties. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications compared to its methyl, ethyl, or butyl counterparts .
Propiedades
Número CAS |
138509-65-6 |
|---|---|
Fórmula molecular |
C11H13NO4S |
Peso molecular |
255.29 g/mol |
Nombre IUPAC |
propyl 4-methylsulfanyl-2-nitrobenzoate |
InChI |
InChI=1S/C11H13NO4S/c1-3-6-16-11(13)9-5-4-8(17-2)7-10(9)12(14)15/h4-5,7H,3,6H2,1-2H3 |
Clave InChI |
MWDWFSLXEMGNMR-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=C(C=C(C=C1)SC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine](/img/structure/B14278758.png)

methanone](/img/structure/B14278765.png)


![2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B14278770.png)

![Methyl 3-methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14278792.png)






